molecular formula C15H14F3N3O3 B7005105 N-[2-[4-(trifluoromethyl)pyridin-2-yl]ethyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide

N-[2-[4-(trifluoromethyl)pyridin-2-yl]ethyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide

Cat. No.: B7005105
M. Wt: 341.28 g/mol
InChI Key: NUDQMTKGBPGIDN-UHFFFAOYSA-N
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Description

N-[2-[4-(trifluoromethyl)pyridin-2-yl]ethyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an ethyl chain This chain is linked to a dihydropyrano[3,4-d][1,2]oxazole ring system, culminating in a carboxamide group

Properties

IUPAC Name

N-[2-[4-(trifluoromethyl)pyridin-2-yl]ethyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O3/c16-15(17,18)9-1-4-19-10(7-9)2-5-20-14(22)13-11-8-23-6-3-12(11)24-21-13/h1,4,7H,2-3,5-6,8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDQMTKGBPGIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1ON=C2C(=O)NCCC3=NC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(trifluoromethyl)pyridin-2-yl]ethyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide typically involves multiple steps:

    Formation of the Pyridine Intermediate: The initial step involves the synthesis of the 4-(trifluoromethyl)pyridine intermediate. This can be achieved through the reaction of 4-chloropyridine with trifluoromethyl iodide in the presence of a base such as potassium carbonate.

    Ethylation: The pyridine intermediate is then subjected to an ethylation reaction using ethyl bromide in the presence of a strong base like sodium hydride.

    Cyclization: The ethylated pyridine undergoes cyclization with a suitable dihydropyrano

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